molecular formula C11H20N2O3 B3269519 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid CAS No. 511552-46-8

4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid

Cat. No.: B3269519
CAS No.: 511552-46-8
M. Wt: 228.29 g/mol
InChI Key: WSVFRGGLURJIMG-UHFFFAOYSA-N
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Description

4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid is a synthetic organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound, identified by the ligand code NC4 in structural databases, is characterized by its role as an inhibitor of Bifunctional Epoxide Hydrolase 2, making it a valuable tool for researchers investigating the function and inhibition of this enzyme target . The compound's structure features a butanoic acid chain linked to a cyclohexyl ring via a urea functional group, a motif often associated with biological activity. It is supplied as a solid powder and is intended for use in biochemical and pharmacological studies. As a specialized research chemical, it is essential for probing enzyme mechanisms and exploring potential therapeutic pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclohexylcarbamoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVFRGGLURJIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511552-46-8
Record name 4-(Cyclohexylcarbamoylamino)butanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2N8NLK6Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization Within Gamma Amino Acid Derivatives

4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid is classified as a gamma-amino acid derivative. drugbank.com This classification is determined by the core butanoic acid structure, where an amino group is attached to the fourth carbon (the gamma carbon) of the chain. The parent compound for this class is 4-aminobutanoic acid, commonly known as gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.govwikipedia.org

Unlike the simple structure of GABA, this compound features a more complex substitution on the gamma-amino group. Specifically, it incorporates a cyclohexylcarbamoyl group, forming a urea (B33335) linkage. This modification significantly alters the molecule's chemical properties, such as its molecular weight, polarity, and potential for intermolecular interactions, while retaining the foundational gamma-amino acid backbone.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C11H20N2O3 scbt.comnih.gov
Molecular Weight 228.29 g/mol scbt.comnih.gov
IUPAC Name 4-[(cyclohexylcarbamoyl)amino]butanoic acid drugbank.com
Synonyms 4-(3-Cyclohexylureido)butanoic acid chemspider.com

Significance As a Chemical Scaffold in Research

In chemical and pharmaceutical research, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid structure serves as a versatile scaffold for developing new chemical entities. biosynth.com Its utility stems from the combination of three key components:

The Butanoic Acid Chain: This four-carbon carboxylic acid provides a flexible spacer and a terminal acid group that can be further modified or used to interact with biological targets.

The Urea (B33335) Linkage (-NH-CO-NH-): This group is a common motif in medicinal chemistry. It is a rigid and planar structure that can act as both a hydrogen bond donor and acceptor, facilitating strong binding to proteins and other macromolecules.

The Cyclohexyl Group: This bulky, non-polar (lipophilic) group can influence the compound's solubility and its ability to bind to hydrophobic pockets in target proteins.

Researchers utilize scaffolds like this as building blocks in organic synthesis. By modifying the cyclohexyl ring or extending the butanoic acid chain, scientists can systematically alter the molecule's properties to explore its potential in areas such as proteomics research and drug design. scbt.com

Overview of Academic Research Trajectories for Carbonyldiamino Butanoic Acid Structures

Classical Approaches in Urea-Containing Butanoic Acid Synthesis

The classical synthesis of this compound and its analogs relies on fundamental organic reactions for the formation of the urea (B33335) moiety and the construction of the butanoic acid backbone. These methods prioritize the use of readily available starting materials and well-understood reaction pathways.

Precursor Selection and Preparation

The primary precursors for the synthesis of the target molecule are derivatives of 4-aminobutanoic acid and cyclohexylamine (B46788). The selection of these precursors is guided by their commercial availability and the need for appropriate protecting groups to ensure selective reactions.

4-Aminobutanoic Acid Derivatives: 4-Aminobutanoic acid, also known as gamma-aminobutyric acid (GABA), is a key starting material. To prevent unwanted side reactions at the carboxylic acid group during urea formation, it is often necessary to use an esterified form, such as ethyl 4-aminobutanoate. This precursor can be synthesized through the esterification of 4-aminobutanoic acid with ethanol (B145695) in the presence of an acid catalyst. Another route to 4-aminobutanoic acid involves the reaction of succinic anhydride (B1165640) with an amine, followed by further transformations.

Cyclohexylamine and its Equivalents: Cyclohexylamine is a readily available primary amine. For the formation of the urea linkage, cyclohexylamine can be converted into more reactive intermediates such as cyclohexyl isocyanate. The synthesis of cyclohexyl isocyanate can be achieved through various methods, including the reaction of cyclohexylamine with phosgene (B1210022) or its safer equivalents like triphosgene (B27547).

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical StructureRole in Synthesis
4-Aminobutanoic acidHOOC-(CH₂)₃-NH₂Source of the butanoic acid backbone and one of the urea nitrogen atoms.
Ethyl 4-aminobutanoateCH₃CH₂OOC-(CH₂)₃-NH₂Protected form of 4-aminobutanoic acid to prevent side reactions at the carboxylic acid group.
CyclohexylamineC₆H₁₁-NH₂Source of the cyclohexyl group and the other urea nitrogen atom.
Cyclohexyl isocyanateC₆H₁₁-N=C=OReactive intermediate for the direct formation of the urea linkage.
Succinic anhydrideC₄H₄O₃Potential starting material for the synthesis of the 4-aminobutanoic acid backbone.

Coupling Reactions for Urea Formation

The central step in the synthesis is the formation of the urea bond. Several reliable methods are available for this transformation.

The most direct approach involves the reaction of ethyl 4-aminobutanoate with cyclohexyl isocyanate . This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The nucleophilic amino group of the butanoate ester attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the corresponding urea derivative, ethyl 4-{[(cyclohexylamino)carbonyl]amino}butanoate.

Alternatively, the urea functionality can be constructed using phosgene or its equivalents . In this method, one of the amine precursors, for instance, cyclohexylamine, is first reacted with phosgene or triphosgene to generate the isocyanate in situ, which then reacts with the other amine component. Safer alternatives to phosgene, such as carbonyldiimidazole (CDI), can also be employed to mediate the coupling of the two amine precursors.

Rearrangement reactions such as the Curtius or Hofmann rearrangement can also be utilized to generate an isocyanate intermediate from a carboxylic acid or amide precursor, which can then be trapped by the amine to form the urea.

Carboxylic Acid Functionalization Strategies

Once the urea linkage is established on the esterified butanoic acid backbone, the final step in the classical synthesis is the hydrolysis of the ester to yield the free carboxylic acid. This is typically achieved by treating the ethyl ester with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification. Care must be taken to use mild conditions to avoid potential hydrolysis of the urea linkage.

Advanced Synthetic Transformations and Derivatization

To generate a diverse range of analogs of this compound for structure-activity relationship studies, advanced synthetic methodologies can be employed to modify the core structure.

Regioselective Functionalization of the Butanoic Acid Backbone

Modern synthetic methods allow for the selective introduction of functional groups at specific positions on the butanoic acid chain. C-H functionalization strategies, often employing transition metal catalysts, can be used to introduce substituents at positions that are otherwise difficult to access. rsc.orggoogle.com For instance, palladium-catalyzed reactions can be used to arylate or alkylate specific C-H bonds. While specific examples for 4-ureidobutanoic acids are not extensively documented, the principles of directed C-H activation could be applied by utilizing the urea or carboxylic acid moieties as directing groups.

Table 2: Potential Advanced Methods for Backbone Functionalization

MethodDescriptionPotential Application
Directed C-H ActivationUtilization of a directing group to guide a metal catalyst to a specific C-H bond for functionalization.Introduction of substituents at the α, β, or γ positions of the butanoic acid chain.
Radical-mediated reactionsGeneration of a radical on the butanoic acid chain followed by trapping with a suitable coupling partner.Introduction of a variety of functional groups through radical addition or substitution.

Modification of the Cyclohexyl Moiety for Structural Diversity

The cyclohexyl ring offers multiple sites for modification to explore the impact of substitution on biological activity. The synthesis of analogs can begin with substituted cyclohexylamines . For example, hydroxy- or aminocyclohexylamines can be used as precursors to introduce polar functional groups. These substituted cyclohexylamines can be converted to their corresponding isocyanates and then coupled with the 4-aminobutanoic acid derivative.

Furthermore, direct functionalization of the cyclohexyl ring in the final molecule or a late-stage intermediate is possible. nih.govpharmablock.com Methods such as free-radical halogenation followed by nucleophilic substitution can be used to introduce a variety of substituents. Modern C-H functionalization techniques are also applicable to the cyclohexyl ring, allowing for the introduction of aryl, alkyl, or other functional groups with a high degree of control. The choice of catalyst and directing group can influence the regioselectivity of these reactions. The incorporation of different functional groups on the cyclohexyl ring can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for its interaction with biological targets. pharmablock.com

Protecting Group Chemistry in Multistep Syntheses

In the synthesis of this compound and its analogs, the primary challenge lies in selectively forming the urea linkage without interference from the carboxylic acid group. A logical synthetic approach involves the protection of the carboxyl group of a 4-aminobutanoic acid precursor, followed by the urea formation reaction, and concluding with deprotection. springernature.com

The selection of a protecting group is governed by several factors: its ease of introduction and removal, its stability under the conditions of subsequent reaction steps, and its orthogonality with other protecting groups present in the molecule. neliti.com Orthogonality is a critical concept, ensuring that one protecting group can be removed selectively in the presence of others. neliti.comiris-biotech.de

Protection of the Carboxylic Acid Group: The carboxylic acid functionality must be masked to prevent it from reacting as an acid or a nucleophile during the formation of the urea bond. Esterification is the most common strategy for carboxyl protection. neliti.com

Methyl and Ethyl Esters: These are simple to introduce via Fischer esterification but typically require harsh saponification conditions (strong base) for removal, which could potentially affect other functional groups.

Benzyl (B1604629) (Bn) Ester: This group is introduced under mild conditions and is stable to a wide range of reagents. Its key advantage is its removal via catalytic hydrogenolysis (e.g., H₂/Pd), which are neutral and mild conditions. creative-peptides.com

tert-Butyl (tBu) Ester: The tBu group offers excellent stability to basic and nucleophilic conditions. It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for orthogonal removal in the presence of acid-sensitive groups. iris-biotech.de

Protection of the Amino Group: While the synthesis of the target compound may proceed by reacting the free amino group of a GABA ester with cyclohexyl isocyanate, the synthesis of more complex analogs may require temporary protection of the nitrogen atom. Carbamates are the most prevalent class of amino-protecting groups. creative-peptides.com

tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. It is stable to bases and nucleophiles but is easily removed with moderate acids like TFA. creative-peptides.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic conditions and is typically removed by catalytic hydrogenolysis, making it orthogonal to the Boc group. creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is distinguished by its lability to bases, such as piperidine (B6355638) in DMF. iris-biotech.decreative-peptides.com This makes it orthogonal to both Boc and Cbz groups, providing significant flexibility in complex syntheses. neliti.com

A plausible synthetic route to this compound would involve the initial protection of 4-aminobutanoic acid as a suitable ester (e.g., benzyl or tert-butyl ester). The resulting amino ester can then be reacted with cyclohexyl isocyanate to form the protected urea derivative. The final step is the selective cleavage of the ester group to liberate the carboxylic acid and yield the target product.

Functional GroupProtecting GroupAbbreviationCommon Cleavage ConditionsOrthogonality Notes
Carboxylic AcidBenzyl ester-OBnH₂, Pd/C (Hydrogenolysis)Stable to acid/base; orthogonal to Boc and Fmoc.
tert-Butyl ester-OtBuTrifluoroacetic acid (TFA)Stable to base/hydrogenolysis; orthogonal to Fmoc and Cbz. iris-biotech.de
Methyl ester-OMeNaOH or LiOH (Saponification)Less orthogonal; base-lability can be a limitation.
Aminetert-ButoxycarbonylBocTrifluoroacetic acid (TFA)Stable to base/hydrogenolysis; orthogonal to Fmoc and Cbz. creative-peptides.com
BenzyloxycarbonylCbz or ZH₂, Pd/C (Hydrogenolysis)Stable to mild acid/base; orthogonal to Boc and Fmoc. creative-peptides.com
9-FluorenylmethyloxycarbonylFmocPiperidine in DMF (Base)Stable to acid/hydrogenolysis; orthogonal to Boc and Cbz. creative-peptides.com

Considerations for Stereoselective Synthesis of Related Butanoic Acid Derivatives

While this compound is an achiral molecule, the synthesis of its analogs often requires the introduction of one or more stereocenters on the butanoic acid backbone. The development of enantiomerically pure pharmaceuticals has made stereoselective synthesis a critical area of research. Methods for preparing chiral derivatives of 4-aminobutanoic acid are particularly important for designing new molecules with enhanced pharmacological properties. acs.org Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction. Evans oxazolidinones are among the most successful chiral auxiliaries. rsc.orgrsc.org For instance, an N-acyloxazolidinone derived from a succinic acid precursor can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved under mild conditions to reveal the chiral carboxylic acid derivative. rsc.orgrsc.org

Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Asymmetric hydrogenation is a powerful tool for creating chiral centers. For example, the hydrogenation of a β-substituted α,β-unsaturated carboxylic acid ester using a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can produce the corresponding saturated butanoic acid derivative with high enantiomeric excess (e.e.). acs.org This method is highly atom-economical and is widely used in industrial processes.

Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild reaction conditions. For example, the reductive amination of α-keto acids using amino acid dehydrogenases is an effective method for producing chiral amino acids. nih.gov A suitably substituted α-keto-butanoic acid could be converted into a chiral α-amino-butanoic acid derivative with near-perfect enantioselectivity. Similarly, ketoreductase enzymes can reduce a keto group on the butanoic acid chain to a hydroxyl group with high stereocontrol, which can then be chemically converted to the desired amine. nih.gov

The choice of method depends on factors such as the position of the desired stereocenter, the availability of starting materials, and scalability. Each approach offers distinct advantages in controlling the three-dimensional architecture of butanoic acid derivatives.

StrategyPrincipleKey Reagent/CatalystTypical SubstrateAdvantages
Chiral AuxiliarySubstrate-controlled diastereoselective reaction.Evans OxazolidinonesN-AcyloxazolidinoneHigh predictability and diastereoselectivity. rsc.org
Asymmetric HydrogenationReagent-controlled enantioselective reaction.Chiral Rh or Ru phosphine complexesUnsaturated acid or esterHigh catalytic efficiency and enantioselectivity. acs.org
BiocatalysisEnzyme-catalyzed stereoselective transformation.Dehydrogenases, TransaminasesKeto-acid derivativesExceptional selectivity (often >99% e.e.), mild conditions. nih.gov

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

An experimental FT-IR spectrum for this compound has not been found in published literature. However, a predictive analysis based on its structure suggests the presence of several characteristic absorption bands.

The key functional groups and their expected FT-IR vibrational frequencies are:

Carboxylic Acid (O-H and C=O): The O-H stretching vibration of the carboxylic acid would appear as a very broad band in the region of 3300-2500 cm⁻¹. This broadness is due to intermolecular hydrogen bonding. The carbonyl (C=O) stretching of the carboxylic acid is expected to produce a strong, sharp peak between 1730-1700 cm⁻¹.

Urea (N-H and C=O): The urea moiety contributes distinct bands. The N-H stretching vibrations of the secondary amides (-NH-) are expected in the 3400-3200 cm⁻¹ region. A strong carbonyl (C=O) stretching band, often referred to as the "Amide I" band, would likely appear around 1680-1630 cm⁻¹. The N-H bending vibration ("Amide II" band) is anticipated between 1570-1515 cm⁻¹.

Alkyl Groups (C-H): The C-H stretching vibrations from the cyclohexyl and butanoic acid methylene (B1212753) (-CH₂-) groups would be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations would appear in the 1470-1350 cm⁻¹ region.

Table 1: Predicted FT-IR Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type Intensity
Carboxylic Acid O-H 3300 - 2500 Stretch Strong, Broad
Amide N-H 3400 - 3200 Stretch Medium
Alkyl C-H 3000 - 2850 Stretch Medium-Strong
Carboxylic Acid C=O 1730 - 1700 Stretch Strong
Urea C=O (Amide I) 1680 - 1630 Stretch Strong
Amide N-H (Amide II) 1570 - 1515 Bend Medium-Strong
Alkyl C-H 1470 - 1350 Bend Variable
Carboxylic Acid C-O 1320 - 1210 Stretch Medium

Raman Spectroscopic Characterization

Similar to FT-IR, no specific Raman spectra for this compound are available. Raman spectroscopy is particularly sensitive to non-polar bonds. The symmetric stretching of the C-N bond in the urea structure is expected to produce a strong signal, typically around 1000 cm⁻¹. The C=O stretching bands would also be present, though their intensities might differ from the FT-IR spectrum. The hydrocarbon backbone of the cyclohexyl and butanoic acid moieties would contribute to a complex fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

An experimental ¹H NMR spectrum is unavailable. A predicted spectrum would show distinct signals for each unique proton environment.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically between 10-12 ppm.

Amide Protons (-NH-): The two N-H protons of the urea linkage would likely appear as broad signals in the range of 5-8 ppm. Their chemical shift can be highly variable depending on the solvent and concentration.

Cyclohexyl Protons (-CH- and -CH₂-): The methine proton (-CH-) attached to the nitrogen would be expected around 3.4-3.8 ppm. The remaining ten protons of the cyclohexyl ring would appear as a complex series of overlapping multiplets in the upfield region, approximately between 1.0-2.0 ppm.

Butanoic Acid Protons (-CH₂-): The three methylene groups of the butanoic acid chain would show distinct signals. The -CH₂- group adjacent to the nitrogen (C4) would be shifted downfield (approx. 3.1-3.3 ppm). The -CH₂- group next to the carboxylic acid (C2) would be found around 2.2-2.4 ppm. The central -CH₂- group (C3) would likely appear as a multiplet around 1.7-1.9 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH 10.0 - 12.0 Broad Singlet
-NH -CO-NH - 5.0 - 8.0 Broad Signals
Cyclohexyl -CH -NH- 3.4 - 3.8 Multiplet
-NH-CH₂- (C4) 3.1 - 3.3 Triplet/Multiplet
-CH₂-COOH (C2) 2.2 - 2.4 Triplet
Cyclohexyl -CH ₂- 1.0 - 2.0 Overlapping Multiplets
-CH₂-CH₂ -CH₂- (C3) 1.7 - 1.9 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

No experimental ¹³C NMR data has been located. A predicted spectrum would show eight distinct signals, as symmetry allows for some carbons in the cyclohexyl ring to be equivalent.

Carbonyl Carbons (-C=O): Two downfield signals are expected. The carboxylic acid carbonyl carbon would appear around 175-180 ppm, while the urea carbonyl carbon would be found around 158-162 ppm.

Cyclohexyl Carbons (-CH- and -CH₂-): The methine carbon (-CH-) attached to the nitrogen would be the most downfield of this group, around 50 ppm. The other cyclohexyl carbons would appear in the 25-35 ppm range.

Butanoic Acid Carbons (-CH₂-): The carbon adjacent to the nitrogen (C4) would be expected around 40 ppm. The carbon next to the carboxylic acid (C2) would be around 30-35 ppm, and the central carbon (C3) would be the most upfield of the chain, likely around 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
-C OOH 175 - 180
-NH-C O-NH- 158 - 162
Cyclohexyl -C H-NH- ~ 50
-NH-C H₂- (C4) ~ 40
-C H₂-COOH (C2) 30 - 35
Cyclohexyl -C H₂- 25 - 35
-CH₂-C H₂-CH₂- (C3) 20 - 25

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

While no 2D NMR spectra are available, these techniques would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of the butanoic acid chain by showing correlations between adjacent methylene groups (H2-H3, H3-H4). It would also show the complex coupling network within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would definitively link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would provide crucial long-range (2-3 bond) ¹H-¹³C correlations. For instance, it would show a correlation from the protons on C4 of the butanoic acid chain to the urea carbonyl carbon, and from the cyclohexyl methine proton to the same urea carbonyl, confirming the connectivity of the entire molecule. Correlations from the protons on C2 and C3 to the carboxylic acid carbonyl would confirm that end of the structure.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of this compound. The compound has a molecular formula of C₁₁H₂₀N₂O₃, corresponding to a monoisotopic mass of approximately 228.15 Da. scbt.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 228. This peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information, with cleavage occurring at chemically logical sites within the molecule. Key fragmentation pathways for this compound are predicted based on the functional groups present: the carboxylic acid, the urea linkage, and the cyclohexyl ring.

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org Cleavage can also occur at the bonds adjacent to the carbonyl groups of the urea moiety (alpha cleavage), which is a common pathway for carbonyl-containing compounds. libretexts.org

Another significant fragmentation route involves the cleavage of the N-C bond within the urea bridge or the bond connecting the cyclohexyl ring to the nitrogen atom. This can lead to the formation of a cyclohexyl cation or related fragments. The butanoic acid chain can also undergo fragmentation. A summary of plausible key fragment ions is presented in the table below.

m/z ValueProposed Fragment IonDescription of Neutral Loss
228[C₁₁H₂₀N₂O₃]⁺Molecular Ion (M⁺)
211[M - OH]⁺Loss of hydroxyl radical from carboxylic acid
183[M - COOH]⁺Loss of carboxyl group
145[C₇H₁₃N₂O]⁺Cleavage between the carbonyl carbon and the NH group of the butanoic acid chain
126[C₇H₁₂NO]⁺Cyclohexyl isocyanate cation radical
98[C₆H₁₂N]⁺Cyclohexylamine cation radical
83[C₆H₁₁]⁺Cyclohexyl cation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for pure, isolated this compound is not publicly available, its structure has been determined in a co-crystallized state with a protein target.

The crystallographic data for the protein-ligand complex are summarized in the table below.

Crystallographic ParameterValue
PDB ID1ZD3 rcsb.orgnih.govebi.ac.uk
Experimental MethodX-ray Diffraction nih.gov
Resolution2.30 Å rcsb.org
Space GroupP 65 2 2 pdbj.org
Unit Cell Lengths (a, b, c)92.41 Å, 92.41 Å, 243.32 Å pdbj.org
Unit Cell Angles (α, β, γ)90°, 90°, 120° pdbj.org

Within the protein's binding site, the molecule adopts a specific conformation stabilized by hydrogen bonds and hydrophobic interactions. The carboxylic acid group typically engages in ionic or hydrogen bonding interactions with polar residues, while the cyclohexyl group occupies a hydrophobic pocket.

Chromatographic Techniques for Purity Assessment in Research Samples

Chromatographic methods are essential for determining the purity of research and pharmaceutical samples of this compound. These techniques separate the target compound from any impurities, starting materials, or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable chromatographic technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

In a representative RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used. The mobile phase consists of a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with a range of polarities. To improve peak shape and resolution for the carboxylic acid, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is commonly added to the mobile phase.

Detection is typically achieved using a UV detector, as the carbonyl groups in the urea and carboxylic acid moieties exhibit absorbance in the lower UV range (approximately 200-220 nm). The purity of the sample is determined by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram.

A typical set of HPLC conditions for the analysis of this compound is outlined in the following table.

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient (e.g., 5% B to 95% B over 20 minutes)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Injection Volume10 µL

Computational and Theoretical Investigations on 4 Cyclohexylamino Carbonyl Amino Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods, grounded in quantum mechanics, provide a detailed picture of electron distribution and its implications for molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for 4-{[(cyclohexylamino)carbonyl]amino}butanoic acid would involve the selection of an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)) to solve the Kohn-Sham equations. biointerfaceresearch.com

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This would provide precise bond lengths, bond angles, and dihedral angles for the molecule. For instance, the calculations would define the spatial relationship between the cyclohexyl ring, the urea (B33335) linkage, and the butanoic acid chain. Furthermore, DFT provides insights into the electronic properties, such as the total energy, dipole moment, and the distribution of electron density across the molecule.

HOMO-LUMO Energy Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.

An analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is often localized on the more electron-rich parts of a molecule, while the LUMO is localized on the electron-poor regions. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Interactive Table: Hypothetical HOMO-LUMO Data (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis would quantify the electron density in each of the bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions, measured by the second-order perturbation energy (E(2)), provides insight into the stability of the molecule arising from hyperconjugation and resonance effects. For example, interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds would be quantified.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.

An MEP map of this compound would likely show negative potential around the carbonyl oxygen atoms of the urea and carboxylic acid groups, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amine and carboxylic acid groups would likely exhibit positive potential, marking them as sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surface Scans

The flexibility of the cyclohexyl ring and the butanoic acid chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. This is typically done by systematically changing a specific dihedral angle and calculating the energy at each step. By performing PES scans for the rotatable bonds in this compound, researchers could identify the global minimum energy conformation and other low-energy conformers. This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. Recent studies on similar urea derivatives have highlighted the dynamic nature of their conformations. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Molecular dynamics (MD) simulations use classical mechanics to simulate the motion of atoms and molecules. An MD simulation of this compound, typically in a solvent environment like water, would track the positions and velocities of all atoms in the system over a period of time. This would reveal how the molecule moves, flexes, and interacts with its surroundings.

Key insights from an MD simulation would include:

Conformational Flexibility: Observing the transitions between different conformations and the amount of time the molecule spends in each.

Solvent Interactions: Understanding how the molecule interacts with water molecules through hydrogen bonding and other non-covalent interactions.

These simulations are particularly valuable for studying the interaction of a molecule with a biological receptor, providing a dynamic view of the binding process.

Force Field Parameter Development and Validation for Simulation Studies

The study of this compound through molecular dynamics (MD) simulations is contingent upon the availability of accurate force field parameters that describe the molecule's interatomic interactions. nih.gov A force field is a collection of equations and associated constants designed to approximate the potential energy of a system of atoms and is fundamental for simulating molecular behavior. nih.govresearchgate.net

For this compound, identified by the PDB ligand code NC4, a set of topological parameters has been generated. ligandbook.org The topology was created using MOL2FF, a tool for generating force field parameters for small molecules. ligandbook.org These parameters are intended to be compatible with simulation packages like GROMOS. ligandbook.orgfu-berlin.de The generated files include the topology file (NC4-neutral.itp) and a structure file (NC4-neutral.pdb). ligandbook.org

However, a critical aspect of parameter development is validation, which involves comparing computed values against experimental data or high-level quantum mechanics calculations to ensure their accuracy. nih.govligandbook.org The existing parameters for this compound are noted as not yet having undergone this validation process. ligandbook.org The development of robust and validated parameters, often based on density functional theory (DFT) calculations or other quantum chemistry methods, is essential for ensuring that simulation studies can reliably predict the structural and dynamic properties of the molecule. researchgate.netrsc.org

Table 1: Physicochemical and Topological Details for this compound (NC4). ligandbook.org
PropertyValue
PDB Ligand CodeNC4
FormulaC11H20N2O3
Molecular Weight228.29
Formal Charge0
Number of Atoms36
Canonical SMILESC(=O)(NC1CCCCC1)NCCCC(O)=O
Parameter Generation SourceMOL2FF
Validation StatusNot validated

Ligand-Protein Interaction Modeling through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial in rational drug design for understanding how a molecule like this compound might interact with a biological target at the atomic level. researchgate.net

The process involves placing the three-dimensional structure of the ligand into the binding site of a protein receptor. Scoring functions are then used to estimate the strength of the interaction, typically reported as a binding energy value in kcal/mol. researchgate.net A lower binding energy generally indicates a more favorable and stable interaction. researchgate.net

A docking study of this compound would identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and specific amino acid residues in the protein's active site. researchgate.netnih.gov For instance, the urea and carboxylic acid moieties of the compound are potential sites for forming hydrogen bonds with polar amino acid residues like lysine, asparagine, or arginine, while the cyclohexyl and butyl groups could engage in hydrophobic interactions with nonpolar residues such as leucine, alanine, or valine. researchgate.netresearchgate.netnih.gov Analyzing these interactions provides a structural hypothesis for the molecule's biological activity.

Table 2: Illustrative Output of a Molecular Docking Analysis.
ParameterDescriptionExample
Binding Energy (kcal/mol)Estimated free energy of binding; lower values indicate stronger binding.-8.5
Interacting ResiduesSpecific amino acids in the protein's binding site that contact the ligand.LYS317, LEU6, ALA66
Hydrogen BondsNumber and type of hydrogen bonds formed between ligand and protein.2 (Ligand O10 with LYS317; Ligand O16 with ASN65)
Hydrophobic InteractionsVan der Waals or hydrophobic contacts between nonpolar groups.Cyclohexyl ring with LEU5, MET317

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model for this compound would involve creating a dataset of structurally similar molecules with known activities against a specific biological target.

The first step in QSAR modeling is the calculation of molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. biointerfaceresearch.com They can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. Using statistical methods, a regression model is then developed to link these descriptors to the observed biological activity.

A successful QSAR model can provide insights into which molecular features are critical for activity. For example, it might reveal that specific properties like the octanol/water partition coefficient (miLogP) or the topological polar surface area (TPSA) are highly correlated with the compound's potency. biointerfaceresearch.com Such models are valuable tools for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more effective molecules.

Table 3: Examples of Molecular Descriptors Calculated for QSAR Studies. biointerfaceresearch.com
DescriptorDescription
MWMolecular Weight
miLogPOctanol/water partition coefficient, an indicator of hydrophobicity.
TPSATopological Polar Surface Area, related to membrane permeability.
nONNumber of hydrogen bond acceptors (oxygen and nitrogen atoms).
nOHNHNumber of hydrogen bond donors.
nrotbNumber of rotatable bonds, an indicator of molecular flexibility.

Computational Approaches to Mechanistic Predictions

Beyond identifying potential protein targets and predicting activity, computational methods can be employed to generate hypotheses about a compound's mechanism of action (MoA). nih.gov For this compound, this involves integrating data from various computational techniques to build a more comprehensive understanding of its biological effects.

Molecular dynamics (MD) simulations, which utilize the force field parameters discussed previously, can extend the static picture from molecular docking. nih.gov By simulating the movement of the ligand-protein complex over time, MD can reveal how the binding of the compound affects the protein's conformational dynamics. nih.gov For example, simulations can show whether the ligand stabilizes a particular protein conformation or alters the flexibility of functionally important regions, such as loops near the active site. nih.gov

Furthermore, computational systems biology approaches can be used to place the predicted ligand-protein interaction into a broader biological context. nih.gov By mapping the target protein to known signaling or metabolic pathways, it is possible to infer the potential downstream consequences of the compound's activity. nih.gov Techniques like pathway enrichment analysis can help hypothesize how modulating a specific target might lead to a systems-level response, providing a holistic view of the compound's potential MoA for further experimental validation. nih.gov

Mechanistic Studies of 4 Cyclohexylamino Carbonyl Amino Butanoic Acid Interactions

Enzyme Interaction Mechanisms

The primary enzymatic target of 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid that has been extensively studied is soluble epoxide hydrolase (sEH). The following sections explore the intricacies of this interaction.

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

This compound functions as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the hydrolysis of epoxides to their corresponding diols. The catalytic action of sEH involves a nucleophilic attack by the aspartate residue Asp333 on an epoxide substrate, which is activated by hydrogen bonding with the tyrosine residues Tyr381 and Tyr465. This forms an alkylenzyme intermediate that is subsequently hydrolyzed by a water molecule activated by the histidine residue His523.

The inhibitory mechanism of this compound and related urea-based compounds involves mimicking the transition state of the epoxide hydrolysis reaction. The urea (B33335) carbonyl oxygen of the inhibitor forms hydrogen bonds with the key tyrosine residues, Tyr381 and Tyr465, in the enzyme's active site. Concurrently, the urea nitrogens act as hydrogen bond donors to the catalytic nucleophile, Asp333. This network of interactions effectively occupies the active site and prevents the binding and subsequent hydrolysis of the natural substrates.

Elucidation of Binding Modes within Enzyme Active Sites

X-ray crystallography studies of human soluble epoxide hydrolase (sEH) in complex with inhibitors structurally related to this compound have provided detailed insights into their binding modes. These studies reveal that the inhibitor binds within a hydrophobic, L-shaped tunnel in the C-terminal domain of the enzyme.

The cyclohexyl group of the inhibitor typically occupies one of two hydrophobic pockets within the active site. The butanoic acid "tail" extends into the active site tunnel. Interestingly, the orientation of these inhibitors within the active site can vary depending on the length of the carboxylic acid tail. For instance, in a series of 4-(3-cyclohexylureido)-carboxylic acids, compounds with shorter or longer tails have been observed to adopt opposite orientations within the active-site tunnel. This highlights the complexity of inhibitor binding and the challenges in predicting the precise orientation of a given inhibitor.

The binding is further stabilized by hydrophobic interactions between the inhibitor and non-polar residues lining the active site. The specific interactions and orientation are crucial for the inhibitory potency of the compound.

Structure-Activity Relationship Studies for Enzyme Modulation

Structure-activity relationship (SAR) studies on a series of 4-(3-cyclohexylureido)-carboxylic acids have shed light on the structural features that govern their inhibitory activity against soluble epoxide hydrolase (sEH). A key factor influencing potency is the length of the aliphatic carboxylic acid chain.

Research has demonstrated that both the length of this chain and the nature of the lipophilic group (in this case, the cyclohexyl ring) are critical for effective inhibition. The distance between the urea pharmacophore, which interacts with the catalytic triad, and the terminal carboxylate group influences the binding affinity. Alterations in the chain length can lead to different binding orientations within the active site, thereby affecting the inhibitory potency. For example, a study of dialkylurea inhibitors with varying carboxylate tail lengths showed that these differences in structure led to alternative binding orientations within the human sEH active site.

Furthermore, the hydrophobicity of the substituent on the urea is a significant determinant of inhibitory activity. While the cyclohexyl group provides a good fit in the hydrophobic pocket of the sEH active site, modifications to this group can impact potency.

Compound NameTarget EnzymeIC50 (nM)
This compoundSoluble Epoxide Hydrolase (sEH)36000

Biochemical Pathway Modulation Research (excluding clinical pathways)

The following sections discuss the known effects of this compound on broader biochemical pathways, beyond its direct interaction with sEH.

Investigation of Specific Enzyme Activities Modulation

Currently, there is a lack of publicly available scientific literature detailing the modulation of specific enzyme activities by this compound, other than its well-documented inhibition of soluble epoxide hydrolase. Further research is required to explore the broader enzymatic selectivity and potential off-target effects of this compound.

Exploration of Receptor Interactions (excluding clinical outcomes)

Based on a comprehensive review of existing scientific research, there is no published data to suggest that this compound directly interacts with any specific receptors. The primary mechanism of action identified for this compound is through enzyme inhibition. Future studies would be necessary to definitively rule out any potential receptor-mediated effects.

Cellular and Molecular Target Engagement Studies (excluding clinical cells)

Detailed experimental studies specifically elucidating the mechanisms of cellular uptake and the precise intracellular localization of this compound are not extensively available in the public scientific literature. However, based on the physicochemical properties of this class of molecules—small, urea-based carboxylic acids—some general principles of cellular transport can be inferred.

The cellular membrane is a phospholipid bilayer that is selectively permeable. The transport of molecules across this barrier can occur via passive diffusion or through carrier-mediated transport. For a molecule like this compound, its ability to cross the cell membrane is likely influenced by its lipophilicity, size, and charge. The presence of the cyclohexyl group and the urea moiety contributes to its lipophilic character, which could facilitate passive diffusion across the lipid bilayer. Conversely, the terminal carboxylic acid group will be ionized at physiological pH, imparting a negative charge that would hinder passive diffusion.

It is plausible that the un-ionized form of the carboxylic acid, present in a small equilibrium concentration, is the species that diffuses across the membrane. Once inside the cell, which typically has a more neutral pH, the compound would re-equilibrate, with a larger proportion becoming ionized, potentially trapping it within the intracellular space.

Alternatively, the uptake of this compound could be facilitated by membrane transport proteins. Various transporters are responsible for the cellular uptake of amino acids and other small organic molecules. Given its structural similarity to gamma-aminobutyric acid (GABA), it is conceivable that it might be a substrate for GABA transporters or other amino acid transporters, although this remains to be experimentally verified.

Regarding intracellular localization, as an inhibitor of a cytosolic enzyme, it is expected that this compound would be distributed throughout the cytoplasm to engage with its target. At the subcellular level, soluble epoxide hydrolase is predominantly found in the cytosol and to some extent in peroxisomes. mdpi.com Therefore, for the compound to exert its inhibitory effect, it must be present in these compartments. The specific accumulation in any particular organelle has not been documented.

Future studies employing techniques such as fluorescently labeling the compound or using radiolabeled analogues would be necessary to definitively track its cellular uptake, intracellular distribution, and any potential compartmentalization.

The primary molecular target of this compound is the enzyme Bifunctional epoxide hydrolase 2 (EPHX2), specifically its C-terminal domain which possesses soluble epoxide hydrolase (sEH) activity. nih.govnih.gov This enzyme is a key player in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, this compound prevents the conversion of EETs to their less active diol counterparts, thereby increasing the bioavailability of EETs. csic.es

Protein Binding and Inhibitory Mechanism

Structural and mechanistic studies of related urea-based inhibitors with human sEH have provided significant insight into the binding mode of this compound. nih.govpnas.org The central urea pharmacophore is critical for the inhibitory activity. It forms a network of hydrogen bonds with key amino acid residues in the active site of the enzyme. nih.gov

The oxygen atom of the urea carbonyl group acts as a hydrogen bond acceptor, forming two hydrogen bonds with the hydroxyl groups of two conserved tyrosine residues, Tyr381 and Tyr465. nih.gov The N-H groups of the urea act as hydrogen bond donors to the catalytic nucleophile, Asp333. nih.gov These interactions anchor the inhibitor within the active site, preventing the binding and hydrolysis of the endogenous substrate.

The cyclohexyl group of the inhibitor occupies a hydrophobic pocket within the active site, contributing to the binding affinity through van der Waals interactions. The butanoic acid "tail" extends towards the entrance of the active site tunnel. nih.gov The terminal carboxylate group can form additional interactions with residues at the mouth of the active site, further stabilizing the enzyme-inhibitor complex. pnas.org

Enzyme Kinetics

The inhibitory potency of this class of compounds is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides representative IC50 values for a closely related urea-based sEH inhibitor, illustrating the potent nature of this chemical class.

CompoundTarget EnzymeIC50 (nM)
1-(1-Adamantyl)-3-(4-morpholin-4-ylphenyl)ureaHuman soluble epoxide hydrolase (sEH)3.5
1-(1-Adamantyl)-3-(4-(trifluoromethoxy)phenyl)ureaHuman soluble epoxide hydrolase (sEH)1.2

Note: The IC50 values presented are for illustrative purposes for structurally related compounds to demonstrate the potency of the urea-based pharmacophore against soluble epoxide hydrolase. Specific IC50 values for this compound require direct experimental determination.

The tight-binding nature of these inhibitors suggests that they have a slow dissociation rate from the enzyme's active site, leading to a sustained inhibition of sEH activity. This prolonged target engagement is a desirable characteristic for therapeutic agents.

Research Applications and Exploratory Biological Relevance of 4 Cyclohexylamino Carbonyl Amino Butanoic Acid

Application in Chemical Biology Tool Development

The distinct chemical properties of 4-{[(cyclohexylamino)carbonyl]amino}butanoic acid make it an attractive scaffold for the creation of specialized tools for studying biological systems.

Design and Synthesis of Molecular Probes for Biological Systems

While direct examples of molecular probes based on the this compound scaffold are not extensively documented in publicly available research, the principles of molecular probe design suggest its potential utility. The cyclohexylurea (B1359919) group can participate in hydrogen bonding interactions, potentially directing the probe to specific protein or nucleic acid environments. The butanoic acid chain provides a flexible linker to which fluorophores, biotin, or other reporter groups can be attached. The synthesis of such probes would likely involve standard peptide coupling or esterification reactions to append the desired reporter molecule to the carboxylic acid terminus.

Development of Ligands for Biochemical Assays

The development of ligands for biochemical assays often relies on molecules that can selectively interact with a target biomolecule. The cyclohexylurea moiety present in this compound is a key structural feature in a number of biologically active compounds. For instance, related cyclohexyl-urea derivatives have been investigated for their ability to bind to various enzymes and receptors. This suggests that this compound could serve as a foundational structure for developing novel ligands. By modifying the cyclohexyl group or the length of the amino acid chain, researchers can systematically explore the structure-activity relationships to optimize binding affinity and selectivity for a target of interest.

Contributions to Amino Acid and Peptide Chemistry Research

In the field of peptide chemistry, non-natural amino acids like this compound are instrumental in creating peptides with enhanced stability, novel conformations, and unique biological activities.

Incorporation into Peptide Synthesis and Peptidomimetics

The incorporation of unnatural amino acids is a cornerstone of peptidomimetic research, aiming to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. Standard solid-phase peptide synthesis (SPPS) techniques can be adapted to incorporate this compound into a growing peptide chain. kennesaw.edunih.govwpmucdn.comscispace.comnih.gov The presence of the bulky and hydrophobic cyclohexylurea group can significantly influence the resulting peptide's conformation and its interaction with biological targets. This modification can also confer resistance to enzymatic degradation, a common limitation of natural peptides as therapeutic agents.

Studies on Conformationally Constrained Amino Acid Scaffolds

The introduction of rigid structural elements into amino acids is a key strategy for creating conformationally constrained peptides. While specific studies on this compound are limited, research on similar γ-amino acids containing a cyclohexyl ring provides valuable insights. nih.gov These studies have shown that the cyclic constraint can limit the rotational freedom around the Cα-Cβ bond, predisposing the peptide backbone to adopt specific secondary structures. nih.gov This conformational pre-organization can lead to higher binding affinities for target receptors and enhanced biological activity.

Exploration in Materials Science Research

Currently, there is a lack of specific research published in peer-reviewed literature detailing the applications of this compound in the field of non-biological materials science. While the molecule possesses both hydrogen bond donor and acceptor sites through its urea (B33335) and carboxylic acid functionalities, as well as a hydrophobic cyclohexyl group, which could theoretically lend itself to applications in polymer chemistry or self-assembling materials, no dedicated studies have explored these possibilities.

Pre-clinical Investigations into Biological Activity Mechanisms (non-human, in vitro or in silico)

The pre-clinical biological activity of this compound has not been extensively characterized in publicly available scientific literature. The urea functional group is a common motif in a wide array of biologically active compounds and is known to participate in key interactions with biological targets. nih.gov However, specific data on the mechanisms of action for this particular compound are not available.

Assessment of Enzyme Inhibition in in vitro Systems

There is no specific data from in vitro studies assessing the enzyme inhibitory activity of this compound. While urea-containing compounds have been investigated as inhibitors for various enzymes, such as urease and soluble epoxide hydrolase, dedicated research on this specific molecule's inhibitory potential is not present in the scientific literature. nih.govmdpi.com The structural components of the molecule, namely the urea and carboxylic acid groups, suggest potential interactions with enzyme active sites, but this has not been experimentally verified.

Cellular-level Cytotoxicity Mechanisms for Model Systems (e.g., cancer cell lines for mechanistic insight)

No studies detailing the cellular-level cytotoxicity mechanisms of this compound on any model systems, including cancer cell lines, have been published. Research on other urea derivatives has shown a range of cytotoxic activities, but these findings cannot be directly extrapolated to the specific compound . nih.gov Without experimental data, any discussion of its potential cytotoxic mechanisms would be purely speculative.

Structure-Based Lead Compound Optimization for Specific Biological Targets

There is no published research that utilizes this compound as a lead compound for structure-based optimization against any specific biological target. The process of lead optimization involves modifying a compound with known biological activity to improve its properties. nih.gov As the biological activity and specific targets of this compound are not established, it has not served as a scaffold for such optimization efforts. The urea moiety is a significant pharmacophore in drug discovery, and its derivatives are often subjects of lead optimization campaigns. nih.govnih.gov However, specific examples involving this particular butanoic acid derivative are absent from the literature.

Future Directions and Advanced Research Considerations

Emerging Synthetic Methodologies for Butanoic Acid Derivatives

The synthesis of butanoic acid derivatives is an area of continuous innovation. While traditional methods provide a solid foundation, emerging strategies offer improvements in efficiency, yield, and stereochemical control. For a molecule like 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid, which contains a urea (B33335) linkage and a carboxylic acid moiety, advanced synthetic approaches could streamline its production and the creation of analogues for structure-activity relationship (SAR) studies.

Recent progress in synthetic organic chemistry points toward several promising methodologies:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to batch processing. This can lead to higher yields, improved safety for exothermic reactions, and easier scalability. The synthesis of the urea linkage in the target molecule could be optimized in a flow reactor, potentially reducing reaction times and improving purity.

Catalytic Methodologies: The development of novel catalysts for C-N bond formation is highly relevant. For instance, advanced catalytic systems could enable the direct and efficient coupling of a cyclohexyl isocyanate precursor with 4-aminobutanoic acid under milder conditions than traditional methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field. A lipase (B570770) or a related hydrolase could potentially be engineered to catalyze the formation of the urea or amide-like bonds with high specificity, offering an environmentally friendly synthetic route.

DFT-Guided Synthesis: Density Functional Theory (DFT) calculations are increasingly used to predict reaction pathways and design more efficient synthetic routes. biointerfaceresearch.comresearchgate.net By modeling transition states and reaction intermediates, researchers can identify optimal conditions and reagents before undertaking experimental work, saving time and resources. biointerfaceresearch.com

Integration of Advanced Spectroscopic and Imaging Techniques

A thorough characterization of this compound requires the application of a suite of advanced spectroscopic techniques. These methods go beyond simple structural confirmation to provide deep insights into the molecule's dynamics, conformation, and interactions with its environment. solubilityofthings.com

Modern analytical workflows often combine separation techniques with spectroscopy for enhanced sensitivity and selectivity in complex mixtures. ncsu.edu The integration of artificial intelligence (AI) and machine learning (ML) is also becoming a significant trend for interpreting complex spectroscopic data and identifying patterns. spectroscopyonline.com

TechniqueInformation ProvidedSpecific Application to the Compound
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed connectivity and spatial relationships between atoms.Unambiguously assign all proton (¹H) and carbon (¹³C) signals; determine the 3D conformation of the cyclohexyl ring and butanoic acid chain in solution.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula. zefsci.comConfirm the elemental composition (C₁₁H₂₀N₂O₃) with high accuracy; use fragmentation patterns (MS/MS) to verify the core structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups based on vibrational frequencies. solubilityofthings.comConfirm the presence of key functional groups: N-H (amide/urea), C=O (urea and carboxylic acid), and O-H (carboxylic acid).
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Determine the exact bond lengths, bond angles, and crystal packing arrangement; identify intermolecular interactions like hydrogen bonding. mdpi.com
Ultrafast Spectroscopy Observation of molecular dynamics on extremely short timescales. spectroscopyonline.comStudy the dynamics of hydrogen bonding and conformational changes in real-time, providing insights into the molecule's flexibility and interactions.

Refined Computational Models for Predictive Chemistry

Computational ModelPurposePredicted Properties for the Compound
Density Functional Theory (DFT) Calculation of electronic structure, geometry, and reactivity. researchgate.netOptimized molecular geometry, electrostatic potential maps to identify reactive sites, HOMO-LUMO energy gap to assess chemical reactivity and stability. biointerfaceresearch.comresearchgate.net
Molecular Dynamics (MD) Simulations Simulation of the movement of atoms and molecules over time.Predict the compound's conformational flexibility in different solvents, its interaction with model biological membranes, or its binding dynamics with a hypothetical protein target.
QSAR & Machine Learning Models Prediction of biological activity and ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). huggingface.coEstimate properties like solubility, lipophilicity (logP), potential for binding to specific classes of proteins, and preliminary toxicity flags.
Knowledge Graphs Integration of diverse biological and chemical data to uncover new relationships. cas.orgPredict novel drug-target interactions or identify potential biomarkers by leveraging connections within vast datasets of chemical structures and biological pathways. cas.org

Translational Research Opportunities (excluding clinical trials)

Translational research aims to bridge the gap between fundamental scientific discoveries in the laboratory and their practical application to enhance human health. medipharmsolutions.com For a novel compound, the preclinical phase of translational research is critical for establishing a foundation of evidence before any consideration of clinical studies. nih.gov This phase focuses on demonstrating proof of concept, understanding the mechanism of action, and identifying potential biomarkers. mdpi.com

Excluding clinical trials, several translational opportunities exist for this compound.

Research ApproachGoalHypothetical Example
In Vitro Disease Models To assess the compound's biological activity in a controlled cellular environment.Test the compound's effect on specific cell lines (e.g., cancer cells, neurons) to identify potential antiproliferative or neuroprotective effects.
Mechanism of Action (MoA) Studies To determine the specific biochemical pathway or molecular target through which the compound exerts its effect.Use techniques like thermal shift assays, affinity chromatography, or genetic screening to identify the protein(s) that the compound binds to and modulates.
Biomarker Discovery To identify measurable indicators of the compound's biological activity. mdpi.comIn cell or animal models, use proteomics or metabolomics to find proteins or small molecules whose levels change in response to the compound, providing a way to track its effects.
Preclinical Animal Models To evaluate the compound's activity and pharmacokinetics in a living organism. mdpi.comIn a relevant rodent model of a specific disease, assess the compound's ability to alter disease progression and measure how it is absorbed, distributed, and cleared from the body.

Interdisciplinary Research Synergies (e.g., bio-organic, medicinal chemistry without clinical focus)

The study of a molecule like this compound is inherently interdisciplinary. Significant progress depends on the synergy between different scientific fields, primarily bio-organic chemistry and medicinal chemistry, complemented by computational science and molecular biology. acs.org

Bio-organic Chemistry: This field uses chemical principles to understand biological processes. The compound could be modified with fluorescent tags or photo-crosslinking groups to be used as a chemical probe. These probes would help in visualizing and identifying its molecular targets within cells, providing powerful insights into biological pathways without an immediate therapeutic goal. nih.govmdpi.com

Medicinal Chemistry: Focused on the design and synthesis of new compounds for potential therapeutic use, medicinal chemistry would involve creating a library of analogues of the parent molecule. cuni.czwikipedia.org By systematically altering the cyclohexyl group, the butanoic acid chain length, and the urea linkage, researchers could conduct detailed structure-activity relationship (SAR) studies. This would reveal which parts of the molecule are essential for its biological activity, guiding the design of more potent and specific compounds.

Computational and Structural Biology Synergy: Computational models can predict which analogues are most likely to be active, helping to prioritize synthetic targets. patsnap.com Subsequently, structural biologists could determine the crystal structure of the most promising analogues bound to their target protein, providing a detailed picture of the binding interactions and offering a rational basis for further design improvements. This iterative cycle of design, synthesis, testing, and structural analysis is a cornerstone of modern molecular research. acs.org

Q & A

Q. What are the recommended synthetic routes for 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via urea-forming reactions between cyclohexylamine and activated carbonyl intermediates. A Michael-type addition (e.g., thioglycolic acid with α,β-unsaturated carbonyls) is a viable pathway, as demonstrated in structurally analogous butanoic acid derivatives . Optimizing stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (typically 60–80°C) is critical to minimize side products like over-alkylated species. Post-synthesis purification via reverse-phase HPLC or recrystallization improves purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of ¹H/¹³C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and carboxylate group (δ ~170–175 ppm for carbonyl carbons). FT-IR can validate the presence of amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functionalities. X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in related spirocyclic butanoic acid derivatives .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound may exhibit acute oral toxicity (H302) and respiratory irritation (H335) based on structural analogs . Use fume hoods, nitrile gloves, and eye protection (ANSI Z87.1-compliant goggles). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct plasma stability assays to assess metabolic degradation and use prodrug strategies (e.g., esterification of the carboxylate group) to enhance membrane permeability . Cross-validate findings using knockout animal models to isolate target-specific effects from off-target interactions.

Q. What experimental design considerations are critical for studying this compound’s enzyme inhibition mechanisms?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. For time-dependent inhibition, perform progress curve analysis with varying pre-incubation times. Include control experiments with cyclohexylamine derivatives to distinguish urea-specific effects from nonspecific interactions .

Q. How can computational methods aid in optimizing the compound’s selectivity for specific biological targets?

Perform molecular dynamics simulations to model urea-carboxylate interactions with active sites (e.g., HDACs or proteases). QSAR models can prioritize substituents (e.g., replacing cyclohexyl with bicyclic amines) to enhance selectivity. Validate predictions using alanine-scanning mutagenesis of target proteins .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

Implement flow chemistry to control exothermic reactions and reduce byproducts. Use in-line FT-IR monitoring to track intermediate formation dynamically. For large-scale purification, switch from column chromatography to countercurrent distribution or pH-selective crystallization .

Methodological Notes

  • Data Contradiction Analysis : Compare synthetic yields and bioactivity across solvent systems (e.g., DMSO vs. aqueous buffers) to identify solvent-specific artifacts .
  • Advanced Characterization : HRMS-ESI ensures accurate mass confirmation, while 2D NMR (COSY, NOESY) resolves overlapping signals in crowded spectral regions .

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4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.